Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester
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Overview
Description
Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C11H14OS. It is known for its unique structure, which includes a benzene ring, an ethanethioic acid group, and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester typically involves the esterification of ethanethioic acid with tert-butyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate the effects of sulfur-containing compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active ethanethioic acid, which can then interact with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester
- Acetic acid, 1,1-dimethylethyl ester
- Ethyl benzoate
Uniqueness
Benzeneethanethioic acid, S-(1,1-dimethylethyl) ester is unique due to its specific combination of a benzene ring, ethanethioic acid group, and tert-butyl ester group. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
61049-77-2 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
S-tert-butyl 2-phenylethanethioate |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
ZTHXISROBIAXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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